Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-11(15)14-9-5-12(6-10-14)3-7-13-8-4-12/h13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYVBLRHYQBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CCNCC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243610 | |
| Record name | Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061755-72-3 | |
| Record name | Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061755-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the diazaspiro framework. Its molecular formula is CHNO, with a molecular weight of approximately 254.37 g/mol. The spirocyclic nature allows for various conformational possibilities that can influence its interactions with biological systems.
The primary mechanism of action for this compound involves its interaction with γ-aminobutyric acid type A (GABA) receptors. By binding to these receptors, the compound acts as an antagonist, modulating neurotransmission and immune responses. This interaction is crucial for its potential therapeutic effects in neurological disorders and other conditions .
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. They have been shown to cross the blood-brain barrier, which is essential for targeting central nervous system disorders.
2. Immunomodulatory Properties
The compound's ability to modulate immune responses suggests potential applications in treating autoimmune diseases and inflammatory conditions. This immunomodulatory effect may be linked to its interaction with GABA receptors, which play a role in immune regulation .
3. Anticancer Potential
This compound has been reported to inhibit geranylgeranyltransferase I (GGTase I), leading to the inactivation of downstream YAP1 and/or TAZ pathways associated with cancer cell proliferation. This inhibition positions the compound as a candidate for further exploration in cancer therapeutics .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
| Study | Findings | Implications |
|---|---|---|
| Inhibition of GGTase I activity | Potential for cancer treatment | |
| Antagonism of GABA receptors | Neurological disorder applications | |
| Crosses blood-brain barrier | Targeting CNS disorders |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Neuropharmacology : In a study involving animal models, the compound demonstrated significant anxiolytic effects when administered at specific dosages, indicating its potential use in anxiety disorders.
- Cancer Research : Preliminary findings from in vitro studies showed that this compound effectively reduced cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent.
Preparation Methods
Multi-Step Synthesis via Spirocyclic Intermediate
The most widely documented method involves a three-step sequence starting from N-benzylpiperidone (Scheme 1).
Step 1: Cyclization with Ethyl Cyanoacetate
N-Benzylpiperidone (159.7 g, 0.844 mol) and ethyl cyanoacetate (191 g, 1.689 mol) are dissolved in a 12% ammonia-ethanol solution and stirred at 0°C for eight days. The resulting 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane is isolated via filtration, yielding 65% as a light yellow solid.
Step 2: Hydrolysis of Cyano Groups
The dicyano intermediate (32.2 g) is suspended in 30% sulfuric acid and heated at 100°C for 18 hours. Hydrolysis converts nitriles to carboxylic acids, followed by neutralization to pH 8 with sodium hydroxide. Recrystallization from methanol affords 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in 68% yield.
Step 3: Lithium Aluminium Hydride Reduction
The diketone intermediate (20 g) is reduced with LiAlH₄ (11.2 g) in anhydrous tetrahydrofuran under reflux for 16 hours. Quenching with 2M NaOH and column chromatography yields 3-benzyl-3,9-diazaspiro[5.5]undecane (73%).
Step 4: Ethoxycarbonylation and Deprotection
The benzyl-protated amine undergoes ethoxycarbonylation using ethyl chloroformate (2.7 g) in dichloromethane with triethylamine. Subsequent hydrogenolysis with 10% Pd/C in ethanol at 50 psi H₂ removes the benzyl group, yielding the target compound in 84% yield.
Alternative Protecting Group Strategies
The patent CN101255159A explores tert-butoxycarbonyl (Boc) and acetyl protecting groups to streamline synthesis (Table 1).
Table 1: Comparison of Protecting Group Strategies
| Protecting Group | Reagent | Deprotection Method | Yield (%) |
|---|---|---|---|
| Benzyl | Pd/C, H₂ | Hydrogenolysis | 84 |
| Boc | Boc₂O, TEA | Acidolysis (HCl) | 82 |
| Acetyl | Acetic anhydride | Hydrolysis (NaOH) | 80 |
The Boc strategy employs Boc₂O in dichloromethane, followed by acidolytic deprotection, achieving 82% yield. Acetylation with acetic anhydride offers marginally lower yields due to side reactions.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Cyclization efficiency is highly solvent-dependent. Ethanol-water mixtures (1:1) improve intermediate solubility, whereas pure ethanol leads to premature precipitation. Hydrolysis in sulfuric acid at 100°C for 18 hours achieves complete conversion, while phosphoric acid at 110°C requires 30 hours, reflecting acid strength’s role in reaction kinetics.
Catalytic Hydrogenation Conditions
Debenzylation using 10% Pd/C at 50 psi H₂ and 50°C for 16 hours balances reaction rate and catalyst longevity. Lower pressures (30 psi) extend reaction times to 24 hours without yield improvement.
Analytical Characterization and Quality Control
Chromatographic Monitoring
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures reaction completion. Retention times for intermediates and final products are calibrated against authentic standards.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.20 (m, 4H, NCH₂), 2.80–2.60 (m, 4H, spiro-CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (1 kg) demonstrate consistent yields (80–85%) using continuous hydrogenation reactors. Key challenges include LiAlH₄ handling and Pd/C catalyst recycling, addressed via flow chemistry and fixed-bed reactors, respectively.
Comparative Analysis of Methodologies
The ethyl cyanoacetate route offers superior atom economy compared to malonate-based approaches, reducing waste generation. However, Boc protection avoids pyrophoric reagents like LiAlH₄, enhancing safety for industrial applications.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Reductive amination or Buchwald–Hartwig coupling to assemble the spirocyclic core (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives are synthesized via Pd-catalyzed coupling with aldehydes or ketones under inert atmospheres) .
- Catalytic conditions : Reactions often require Pd catalysts (e.g., Pd₂(dba)₃, RuPhos Pd G2), ligands (XantPhos), and bases (Cs₂CO₃, t-BuONa) in solvents like 1,4-dioxane at 100–130°C .
- Deprotection steps : tert-Butyl groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines for further functionalization .
Key validation : NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm structural integrity and purity .
Basic: How is the structural characterization of this compound performed?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) resolves proton environments (e.g., δ 1.44 ppm for tert-butyl groups, δ 3.5–4.2 ppm for spirocyclic N-CH₂ signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 254.37 for C₁₄H₂₆N₂O₂) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., spirocyclic nitrogen geometry) .
Advanced: What mechanistic insights explain its role in reducing cytotoxicity in PARP inhibitors like Olaparib derivatives?
Answer:
In derivatives such as tert-butyl 9-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (17b), the spirocyclic core acts as a piperazine bioisostere :
- Reduced DNA damage : The rigid spiro structure minimizes off-target interactions with DNA repair enzymes, lowering genotoxicity .
- Enhanced selectivity : Molecular docking studies suggest improved binding to PARP-1/2 catalytic domains due to conformational restriction .
Experimental validation : Comparative cytotoxicity assays (e.g., MTT assays) and γH2AX foci quantification confirm reduced DNA damage .
Advanced: How is this compound utilized in PROTAC development for estrogen receptor degradation?
Answer:
this compound derivatives serve as linkers in PROTACs (e.g., ERD-3111):
- Bifunctional design : The spirocyclic amine is conjugated to an estrogen receptor ligand (e.g., 4-hydroxytamoxifen) and an E3 ubiquitin ligase recruiter (e.g., VHL ligand) .
- Synthetic steps :
Basic: What storage conditions are recommended for this compound?
Answer:
- Storage : Keep in a dark place, sealed under dry conditions at 2–8°C to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of secondary amines .
Advanced: How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural analysis?
Answer:
- Refinement protocols : Use SHELXL for high-resolution data (e.g., twinned crystals) with restraints on sp³-hybridized carbons and nitrogen atoms .
- Validation tools : Check geometric outliers using Coot and validate via R-factor convergence (R₁ < 0.05 for I > 2σ(I)) .
- Data sources : Cross-reference with Cambridge Structural Database (CSD) entries for similar diazaspiro compounds to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
